5,7-Dimethoxychroman-4-amine is a chemical compound classified as a chroman derivative, characterized by the presence of two methoxy groups at the 5 and 7 positions and an amine group at the 4 position of the chroman ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 5,7-Dimethoxychroman-4-amine is C10H13NO3, and it possesses a molecular weight of approximately 195.22 g/mol.
These reactions are critical for developing derivatives with improved pharmacological properties.
Research indicates that 5,7-Dimethoxychroman-4-amine exhibits various biological activities, including:
The biological activities are often attributed to its structural features, which allow interaction with multiple biological targets.
Several synthesis methods have been reported for 5,7-Dimethoxychroman-4-amine:
Recent advances focus on optimizing these methods to improve yield and reduce reaction time while maintaining high purity levels .
5,7-Dimethoxychroman-4-amine has several applications in various fields:
Interaction studies involving 5,7-Dimethoxychroman-4-amine have focused on its binding affinity with various biological targets:
These interactions are crucial for understanding its mechanism of action and therapeutic potential .
When compared to other compounds within the chroman family, 5,7-Dimethoxychroman-4-amine exhibits unique structural and functional characteristics. Similar compounds include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methoxychroman-4-amine | One methoxy group | Less potent antioxidant activity |
| 6-Methylchroman-4-amine | Methyl substitution at position 6 | Enhanced lipophilicity |
| 5,6-Dimethoxychroman-4-one | Two methoxy groups | Stronger anticancer activity |
| Chroman-4-one | Lacks amine group | Limited biological activity |
The presence of both methoxy groups and an amine group in 5,7-Dimethoxychroman-4-amine contributes to its distinctive biological profile and enhances its potential therapeutic applications compared to these similar compounds .
Chroman derivatives, characterized by a benzopyran backbone, have been integral to synthetic organic chemistry since the early 20th century. Initial efforts focused on naturally occurring chromanoids like tocopherols (vitamin E analogs) and flavonoids, which exhibited antioxidant properties. The discovery of synthetic chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors in 2012 marked a turning point, highlighting their potential in modulating aging-related pathways. Subsequent work expanded into antiviral applications, with chroman aldehydes demonstrating inhibitory activity against HIV-1 in HeLa37 cells. These advancements laid the groundwork for structurally refined compounds such as 5,7-dimethoxychroman-4-amine, which integrates methoxy groups and an amine to enhance target specificity and metabolic stability.
5,7-Dimethoxychroman-4-amine belongs to the chromanamine subclass, defined by a bicyclic benzopyran system with an amine substituent at the 4-position. Its IUPAC name is 4-amino-5,7-dimethoxychroman, reflecting the methoxy groups at carbons 5 and 7 and the primary amine at carbon 4. The chroman core consists of a fused benzene and tetrahydropyran ring, with stereochemistry at the 4-position influencing biological activity. For example, enantiomers of simpler chroman-4-one derivatives have been separated via chiral HPLC to study structure-activity relationships.
Table 1: Structural Features of 5,7-Dimethoxychroman-4-amine
The strategic placement of methoxy and amine groups on the chroman scaffold enhances interactions with biological targets. Methoxy groups improve lipophilicity and membrane permeability, while the amine enables hydrogen bonding with enzymatic active sites. For instance, chroman-4-one derivatives inhibit SIRT2, a NAD+-dependent deacetylase implicated in neurodegenerative diseases. Similarly, chroman aldehydes with substituted methoxy groups exhibit antiviral activity by interfering with viral entry mechanisms. 5,7-Dimethoxychroman-4-amine’s structure suggests potential dual functionality: the amine may act as a pharmacophore for enzyme inhibition, while methoxy groups stabilize the compound against oxidative degradation.
The molecular architecture of 5,7-dimethoxychroman-4-amine is defined by its fundamental bicyclic chroman framework, which consists of a benzene ring fused to a dihydropyran moiety [1] [6]. The compound exhibits the molecular formula C₁₁H₁₅NO₃ with a molecular weight of 209.24 g/mol, as confirmed by its Chemical Abstracts Service number 1155633-75-2 [1].
Table 1: Molecular Architecture and Basic Properties of 5,7-Dimethoxychroman-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight (g/mol) | 209.24 |
| IUPAC Name | 5,7-dimethoxychroman-4-amine |
| CAS Number | 1155633-75-2 |
| SMILES | NC1CCOC2=C1C(OC)=CC(OC)=C2 |
| InChI Key | TVMVIJPIRBELNT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2OCCC(N)C=2C(=C1)OC |
The stereochemical configuration of 5,7-dimethoxychroman-4-amine centers on the presence of a chiral center at the 4-position, where the amine group is attached [7] [8]. This asymmetric carbon allows for the existence of both R and S enantiomers, creating potential for enantioselective synthesis and biological activity differences [9] [10]. The spatial arrangement of the methoxy groups at positions 5 and 7 creates a specific electronic environment that influences both the compound's reactivity and its conformational preferences [11].
The dihydropyran ring adopts a half-chair conformation, which is characteristic of chroman derivatives [12] [11]. This conformational preference is influenced by the substituents on the aromatic ring, with the methoxy groups providing electron-donating effects that stabilize certain conformational states [5] [11]. The amine group at the 4-position can participate in intramolecular interactions with the oxygen atoms of the pyran ring, further influencing the overall molecular geometry [2].
The electronic properties of 5,7-dimethoxychroman-4-amine are primarily determined by the electron-donating nature of the methoxy substituents and the electron-donating characteristics of the amine group [4] [5]. The methoxy groups at positions 5 and 7 increase electron density on the aromatic ring through resonance effects, creating a more nucleophilic aromatic system compared to unsubstituted chroman derivatives [4] [13].
Table 2: Electronic Properties and Physicochemical Parameters
| Parameter | Value | Notes |
|---|---|---|
| Polar Surface Area (Ų) | Estimated ~44-50 | Based on structural analogs |
| Rotatable Bonds | 3 | Two methoxy groups + amine |
| Topological Polar Surface Area | Estimated ~44 | NH₂ + 2×OCH₃ contributions |
| Heavy Atom Count | 15 | C, N, O atoms only |
| Formal Charge | 0 | Neutral molecule |
| Complexity Score | Medium | Moderate structural complexity |
| Chiral Centers | 1 (C-4 position) | Amine-bearing carbon |
| Stereochemical Configuration | R/S possible at C-4 | Enantiomeric forms possible |
Conformational analysis reveals that the chroman ring system exhibits significant flexibility, particularly in the dihydropyran portion [11] [5]. Computational studies on related chroman derivatives indicate that the preferred conformations are influenced by both steric and electronic factors [11] [14]. The methoxy groups can adopt different orientations relative to the ring plane, affecting the overall molecular shape and electronic distribution [15] [11].
The amine functionality at the 4-position creates additional conformational complexity due to its ability to form hydrogen bonds and its pyramidal geometry [2] [7]. Nuclear magnetic resonance studies of similar chroman-4-amine derivatives demonstrate that the amine group exhibits rapid exchange between different conformational states at room temperature [15] [3]. This conformational flexibility has implications for the compound's biological activity and its interactions with other molecules [10] [14].
Density functional theory calculations on related chroman systems suggest that the electronic properties are significantly influenced by the substitution pattern [11] [16]. The presence of methoxy groups at both the 5 and 7 positions creates a unique electronic environment that differs from mono-substituted analogs [4] [13]. The electron-donating effects of these substituents can influence the basicity of the amine group and the overall reactivity of the molecule [2] [5].
The structural and electronic properties of 5,7-dimethoxychroman-4-amine can be better understood through comparison with related chroman-4-amine derivatives [2] [7] [13]. This comparative analysis reveals the specific contributions of the dimethoxy substitution pattern to the compound's overall characteristics [18].
Table 3: Comparative Analysis with Related Chroman-4-amine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| 5,7-Dimethoxychroman-4-amine | C₁₁H₁₅NO₃ | 209.24 | 5,7-dimethoxy | Not specified | 1 | 4 |
| 3-Methoxychroman-4-amine | C₁₀H₁₃NO₂ | 179.22 | 3-methoxy | 2.18 | 1 | 3 |
| 6-Methoxychroman-4-amine | C₁₀H₁₃NO₂ | 179.22 | 6-methoxy | Not specified | 1 | 3 |
| 7-Methoxychroman-4-amine | C₁₀H₁₃NO₂ | 179.22 | 7-methoxy | Not specified | 1 | 3 |
| Chroman-4-amine (unsubstituted) | C₉H₁₁NO | 149.19 | None | Not specified | 1 | 2 |
| 5,7-Difluorochroman-4-amine | C₉H₉F₂NO | 185.17 | 5,7-difluoro | Not specified | 1 | 3 |
The comparative analysis demonstrates that 5,7-dimethoxychroman-4-amine possesses the highest molecular weight among the methoxy-substituted derivatives due to the presence of two methoxy groups [1] [7]. This dual substitution pattern significantly increases the number of hydrogen bond acceptors compared to mono-substituted analogs, potentially affecting the compound's solubility and biological interactions [2] [19].
When compared to the 5,7-difluorochroman-4-amine analog, the electronic effects are markedly different . While fluorine substituents are electron-withdrawing and enhance lipophilicity through different mechanisms, the methoxy groups in 5,7-dimethoxychroman-4-amine provide electron-donating effects that increase electron density on the aromatic ring [4]. This difference in electronic character can lead to distinct reactivity patterns and biological activities [13] [18].
The positioning of the methoxy groups at the 5 and 7 positions creates a symmetrical substitution pattern that distinguishes this compound from other regioisomers [4] [6]. Research on related chroman derivatives indicates that this specific substitution pattern can influence the compound's ability to interact with biological targets and its metabolic stability [2] [3]. The symmetrical nature of the substitution may also affect the compound's crystallization properties and its behavior in analytical techniques [12] [15].
Studies of chroman-4-amine derivatives have shown that the substitution pattern significantly influences biological activity [2] [3] [20]. For instance, research on gem-dimethylchroman-4-amine compounds revealed that methoxy substitution at different positions can alter inhibitory activity against various enzymes [2]. The 5,7-dimethoxy pattern in particular may provide optimal spacing for interactions with specific biological targets [13] [10].
The solubility and stability characteristics of 5,7-dimethoxychroman-4-amine are influenced by its dual methoxy substitution and amine functionality [21] [19] [22]. These physicochemical properties are crucial for understanding the compound's behavior in various chemical and biological environments [9] [23].
Table 4: Stability and Solubility Profile Estimates
| Aspect | Characteristics | Reference Basis |
|---|---|---|
| Thermal Stability | Moderate (typical for methoxy-substituted chromans) | Related chroman derivatives |
| Photostability | Sensitive to UV light (protection recommended) | Methoxylated aromatic compounds |
| pH Stability Range | Stable in neutral to slightly basic conditions | Amine-containing compounds |
| Water Solubility | Limited (due to methoxy substitution) | Structural prediction |
| Organic Solvent Solubility | Good in alcohols, DMSO, DCM | Similar chroman analogs |
| Storage Conditions | 2-8°C, protected from light and moisture | Standard amine storage |
| Degradation Pathways | Oxidation of amine, demethylation possible | Chemical reactivity patterns |
| Partition Coefficient (estimated) | Moderate lipophilicity expected | Structural analogs |
The water solubility of 5,7-dimethoxychroman-4-amine is expected to be limited compared to unsubstituted chroman-4-amine due to the increased hydrophobic character imparted by the methoxy groups [21] [19]. However, the presence of the amine functionality provides some hydrophilic character, creating a balance between lipophilic and hydrophilic properties [7] [23]. This balance is crucial for the compound's potential biological applications and its behavior in pharmaceutical formulations [21].
Research on related chroman derivatives indicates that compounds with similar substitution patterns exhibit moderate stability under standard laboratory conditions [22] [23] [18]. The methoxy groups can undergo demethylation under certain conditions, particularly in the presence of strong acids or bases [22]. The amine functionality is susceptible to oxidation, which represents another potential degradation pathway [9] [24].
The partition coefficient of 5,7-dimethoxychroman-4-amine is expected to reflect moderate lipophilicity, falling between that of highly polar amine compounds and highly lipophilic aromatic compounds [21] [19]. This intermediate character is advantageous for compounds intended for biological applications, as it allows for both membrane permeability and aqueous solubility [19]. Comparison with the 3-methoxychroman-4-amine analog, which has a reported LogP of 2.18, suggests that the additional methoxy group in the 5,7-disubstituted compound would further increase lipophilicity [7].
Stability studies of chroman derivatives have shown that storage conditions significantly affect compound integrity [23] [18]. Protection from light is particularly important for methoxy-substituted aromatic compounds, as ultraviolet radiation can induce photochemical reactions leading to degradation [22]. Temperature control is also critical, with refrigerated storage typically providing optimal stability for amine-containing compounds [23].